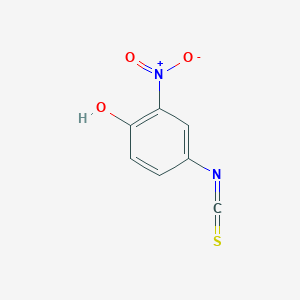
Phenol, 4-isothiocyanato-2-nitro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-isothiocyanato-2-nitro-(9CI) is an organic compound with the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol This compound is characterized by the presence of a phenol group substituted with an isothiocyanate group at the 4-position and a nitro group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-isothiocyanato-2-nitro-(9CI) typically involves the nitration of phenol followed by the introduction of the isothiocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitrophenol is then reacted with thiophosgene or a similar reagent to introduce the isothiocyanate group at the 4-position .
Industrial Production Methods
Industrial production of Phenol, 4-isothiocyanato-2-nitro-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .
化学反应分析
Types of Reactions
Phenol, 4-isothiocyanato-2-nitro-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Thiourea derivatives and other substituted phenols.
科学研究应用
Phenol, 4-isothiocyanato-2-nitro-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 4-isothiocyanato-2-nitro-(9CI) involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function. The nitro group can also participate in redox reactions, further contributing to its biological activity .
相似化合物的比较
Phenol, 4-isothiocyanato-2-nitro-(9CI) can be compared with other isothiocyanate and nitrophenol derivatives:
Phenyl isothiocyanate: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrophenol: Lacks the isothiocyanate group, limiting its ability to form covalent bonds with nucleophiles.
4-Isothiocyanatophenol: Lacks the nitro group, reducing its potential for redox activity.
These comparisons highlight the unique combination of functional groups in Phenol, 4-isothiocyanato-2-nitro-(9CI), which contribute to its distinct chemical and biological properties.
属性
分子式 |
C7H4N2O3S |
|---|---|
分子量 |
196.19 g/mol |
IUPAC 名称 |
4-isothiocyanato-2-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-7-2-1-5(8-4-13)3-6(7)9(11)12/h1-3,10H |
InChI 键 |
NJMKVXWNDAVJOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















